molecular formula C25H30N4O2 B2639316 N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}furan-2-carboxamide CAS No. 946315-48-6

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}furan-2-carboxamide

Cat. No.: B2639316
CAS No.: 946315-48-6
M. Wt: 418.541
InChI Key: DADRMUXWYIULAN-UHFFFAOYSA-N
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Description

N-{2-[4-(Dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}furan-2-carboxamide (Compound ID: G500-0542) is a synthetic small molecule characterized by a furan-2-carboxamide core linked to a substituted ethylpiperazine scaffold. Its molecular formula is C25H30N4O2, with a molecular weight of 418.54 g/mol . This compound is part of a broader class of piperazine-containing derivatives studied for their diverse biological activities, including antiviral and receptor modulation effects .

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O2/c1-27(2)21-12-10-20(11-13-21)23(19-26-25(30)24-9-6-18-31-24)29-16-14-28(15-17-29)22-7-4-3-5-8-22/h3-13,18,23H,14-17,19H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADRMUXWYIULAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with 4-phenylpiperazine to form an intermediate, which is then reacted with furan-2-carboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to maintain the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}furan-2-carboxamide involves its interaction with specific molecular targets, such as G protein-coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in neurotransmitter release, receptor sensitivity, and other cellular responses .

Comparison with Similar Compounds

G500-0659: Fluorophenyl Derivative

  • Structure: N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}furan-2-carboxamide.
  • Molecular Formula : C25H29FN4O2.
  • Molecular Weight : 436.53 g/mol.
  • Key Differences : Replacement of the phenyl group on piperazine with a 4-fluorophenyl substituent.
  • Impact :
    • Increased molecular weight due to fluorine addition.
    • Enhanced lipophilicity (logP = 3.55, logD = 3.55) compared to G500-0542 (predicted lower logP due to lack of fluorine) .
    • Fluorine’s electronegativity may improve metabolic stability and receptor binding via dipole interactions .

Compound 31: Benzofuran-2-carboxamide with Dichlorophenyl

  • Structure : N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)-3-hydroxybutyl)benzofuran-2-carboxamide.
  • Molecular Formula : C23H25Cl2N3O3·HCl·0.5H2O.
  • Key Differences :
    • Benzofuran-2-carboxamide core instead of furan-2-carboxamide.
    • 2,3-Dichlorophenyl substituent on piperazine.
  • Impact :
    • Higher molecular weight (due to Cl atoms) and lipophilicity.
    • Chlorine atoms enhance halogen bonding but reduce solubility (logSw = -3.66 in related compounds) .
    • The hydroxyl group in the butyl chain may improve hydrogen bonding but complicate synthesis (yield = 45%) .

Compound 13: Iodo-Benzofuran Derivative

  • Structure : N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-5-iodobenzofuran-2-carboxamide.
  • Key Differences :
    • 5-Iodo-benzofuran core and 2,3-dichlorophenyl on piperazine.
  • Impact :
    • Significant increase in molecular weight (iodine contributes ~127 g/mol).
    • Iodine’s polarizability may enhance receptor affinity through halogen bonding .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP logSw Hydrogen Bond Acceptors Polar Surface Area (Ų)
G500-0542 (Target) 418.54 ~3.3* ~-3.5* 4 ~42.3*
G500-0659 436.53 3.55 -3.66 4 42.285
Compound 31 (HCl salt) ~527.8 N/A N/A 5 N/A
Compound 13 (HCl salt) ~580.2 N/A N/A 5 N/A

*Predicted based on structural similarity to G500-0659 .

  • Lipophilicity Trends : Fluorine and chlorine substituents increase logP, while hydroxyl groups reduce it.
  • Solubility : Low logSw values (-3.5 to -3.66) suggest poor aqueous solubility, typical for lipophilic piperazine derivatives .

Pharmacological Implications

  • Antiviral Potential: Furan-2-carboxamide derivatives in showed strong docking scores against viral targets, suggesting G500-0542 may share similar mechanisms .
  • Receptor Binding: The dimethylamino group in G500-0542 may enhance interactions with serotonin or dopamine receptors, as seen in piperazine-based drugs .
  • Metabolism : Fluorine in G500-0659 likely improves metabolic stability compared to G500-0542’s phenyl group, which is prone to oxidative metabolism .

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